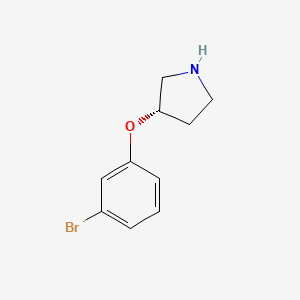

(S)-3-(3-Bromo-phenoxy)-pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(3-bromophenoxy)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTUVIZNLSOEKT-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297684 | |

| Record name | (3S)-3-(3-Bromophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-58-7 | |

| Record name | (3S)-3-(3-Bromophenoxy)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-(3-Bromophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Chiral Pyrrolidines and S 3 3 Bromo Phenoxy Pyrrolidine

Retrosynthetic Analysis of (S)-3-(3-Bromo-phenoxy)-pyrrolidine

A retrosynthetic analysis of the target molecule, this compound, suggests a straightforward disconnection strategy. The ether linkage can be disconnected to reveal two primary building blocks: (S)-3-hydroxypyrrolidine and 3-bromophenol (B21344). This approach simplifies the synthesis to the formation of the chiral pyrrolidine (B122466) alcohol and a subsequent etherification reaction.

The synthesis of the key intermediate, (S)-3-hydroxypyrrolidine, becomes the central challenge. This chiral pyrrolidinol can be traced back to acyclic precursors through several strategic bond disconnections. A common approach involves the cyclization of a C4 amino alcohol derivative. For instance, an optically pure 4-amino-(S)-2-hydroxybutyric acid can serve as a starting material. google.com This strategy relies on the inherent chirality of the starting material derived from the chiral pool.

Enantioselective Synthesis Strategies

The creation of the chiral center at the C3 position of the pyrrolidine ring is a critical step that can be achieved through several enantioselective methods.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers a powerful means to synthesize chiral pyrrolidines with high enantioselectivity. mdpi.comnih.gov One of the most prominent methods is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.orgnih.govwikipedia.org This reaction allows for the construction of the pyrrolidine ring with simultaneous control of stereochemistry. acs.org Chiral metal complexes, often employing ligands like silver-QUINAP, can catalyze these cycloadditions to yield highly enantioenriched pyrrolidine products. nih.gov

Another catalytic approach involves the intramolecular aza-Michael cyclization. whiterose.ac.uk In this method, a Cbz-protected bis-homoallylic amine can be activated and then cyclized in the presence of a chiral phosphoric acid catalyst to form the pyrrolidine ring with high enantiomeric excess. whiterose.ac.uk Additionally, rhodium-catalyzed reductive cyclization of 1,6-enynes provides another route to functionalized pyrrolidines. acs.org

Chiral Pool Synthesis Utilizing Natural Products

The "chiral pool" refers to the collection of readily available, enantiopure natural products that serve as convenient starting materials for complex chiral molecules. wikipedia.orgnih.gov Amino acids, in particular, are excellent precursors for chiral pyrrolidines due to their inherent stereochemistry and functional groups. nih.govrsc.org

L-glutamic acid is a frequently used starting material for the synthesis of 2,5-disubstituted pyrrolidines. acs.orgrsc.orgrsc.org For instance, pyroglutamic acid, derived from L-glutamic acid, can be converted into a hemiaminal intermediate, which then undergoes stereoselective reactions to form the desired pyrrolidine structure. acs.org Similarly, L-proline, another common amino acid, is a versatile precursor for a wide array of pyrrolidine-containing natural products. rsc.orgmdpi.com A patent describes a method starting from optically pure 4-amino-(S)-2-hydroxybutyric acid to produce (S)-3-hydroxypyrrolidine, highlighting an industrial application of this strategy. google.com

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries provide another reliable method for controlling stereochemistry during the synthesis of pyrrolidines. youtube.com In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary). youtube.com This auxiliary then directs the stereochemical outcome of subsequent reactions. After the desired chiral center is created, the auxiliary is removed and can often be recycled. youtube.com For example, N-tert-butanesulfinyl imines can be used as effective chiral auxiliaries in 1,3-dipolar cycloadditions with azomethine ylides, leading to densely substituted pyrrolidines with high diastereoselectivity. acs.org

Key Reaction Steps and Conditions

The construction of the pyrrolidine ring is the cornerstone of the synthesis. Various cyclization strategies have been developed to achieve this five-membered heterocyclic core.

Formation of the Pyrrolidine Core

Intramolecular cyclization is a common and powerful method for forming the pyrrolidine ring. mdpi.comrsc.org This can involve the cyclization of an acyclic amino alcohol, often activated at the hydroxyl group. nih.gov For example, a patent details the synthesis of (S)-3-hydroxypyrrolidine via the halogenation of a primary alcohol in an amino alcohol precursor, followed by base-mediated amine cyclization. google.com Visible-light-mediated deoxygenation of monoallylated or propargylated β-amino alcohols can also induce radical cyclization to form the pyrrolidine ring. nih.gov

Another widely used method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, which directly furnishes the pyrrolidine skeleton. wikipedia.orgosaka-u.ac.jpnih.gov These reactions can be catalyzed by various agents, including silver salts, to achieve high efficiency and stereocontrol. acs.org The versatility of this reaction allows for the synthesis of a broad range of substituted pyrrolidines. rsc.org

Below is a table summarizing various conditions for the formation of the pyrrolidine core through different reaction types.

| Reaction Type | Starting Materials | Catalyst/Reagents | Solvent | Conditions | Product Type | Ref |

| Intramolecular Cyclization | 4-amino-1-bromo-(S)-2-butanol salt | Base (e.g., NaOH, K₂CO₃) | Water, Alcohol | - | (S)-3-hydroxypyrrolidine | google.com |

| Intramolecular aza-Michael | Cbz-protected bis-homoallylic amine | Chiral Phosphoric Acid | - | - | Enantioenriched pyrrolidines | whiterose.ac.uk |

| [3+2] Cycloaddition | Azomethine ylide, Alkene | AgOAc / QUINAP | - | - | Substituted pyrrolidines | nih.gov |

| [3+2] Cycloaddition | N-tert-butanesulfinyl imine, Glycine α-imino ester | Ag₂CO₃ | - | - | Densely substituted pyrrolidines | acs.org |

| Radical Cyclization | Monoallylated β-amino alcohol | Visible light, Photocatalyst | - | - | Chiral pyrrolidines | nih.gov |

Stereocontrolled Introduction of the Phenoxy Moiety

The establishment of the stereocenter at the C3 position of the pyrrolidine ring and the subsequent introduction of the phenoxy group are critical steps in the synthesis of this compound. A prevalent and effective method for achieving this transformation with high stereocontrol is the Mitsunobu reaction. organic-synthesis.comwikipedia.orgtcichemicals.comnih.govorganic-chemistry.org This reaction allows for the conversion of an alcohol to an ether with a complete inversion of stereochemistry, which is ideal for starting from a readily available chiral precursor.

The synthesis typically commences with a protected (R)-3-hydroxypyrrolidine derivative. The Mitsunobu reaction then proceeds by activating the hydroxyl group with a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org This in-situ activation creates a good leaving group that is subsequently displaced by a nucleophile, in this case, 3-bromophenol. The reaction follows an SN2 pathway, leading to the desired (S)-configured 3-phenoxypyrrolidine (B3389589) derivative.

Table 1: Key Reagents in the Mitsunobu Reaction for Phenoxy Moiety Introduction

| Reagent Role | Example Reagent | Function |

| Starting Material | N-protected (R)-3-hydroxypyrrolidine | Provides the chiral pyrrolidine backbone with the correct precursor stereochemistry. |

| Nucleophile | 3-Bromophenol | The source of the 3-bromophenoxy group. |

| Phosphine | Triphenylphosphine (PPh3) | Activates the hydroxyl group of the alcohol. |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Acts as the oxidant in the reaction, facilitating the formation of the phosphonium (B103445) intermediate. |

| Solvent | Tetrahydrofuran (THF) | A common solvent for the Mitsunobu reaction, providing a suitable reaction medium. wikipedia.org |

The order of addition of reagents is crucial for the success of the Mitsunobu reaction. Typically, the alcohol, nucleophile, and triphenylphosphine are dissolved in a suitable solvent and cooled before the dropwise addition of the azodicarboxylate. organic-synthesis.com

Halogenation Strategies (Bromination)

The introduction of the bromine atom onto the phenyl ring of the phenoxy moiety is another key synthetic transformation. This can be achieved through electrophilic aromatic substitution. If the starting material is (S)-3-phenoxypyrrolidine, direct bromination of the aromatic ring is a common strategy.

The phenoxy group is an ortho-, para-directing activator. Therefore, direct bromination with elemental bromine (Br2) or other brominating agents like N-bromosuccinimide (NBS) would likely lead to a mixture of ortho- and para-brominated products. To achieve the desired meta-substitution, as in this compound, it is synthetically more efficient to start with 3-bromophenol as the nucleophile in the preceding Mitsunobu reaction. This approach ensures the correct placement of the bromine atom from the outset.

In cases where a different synthetic route is employed, and the bromine needs to be introduced at a later stage, specific reaction conditions would be necessary to favor meta-bromination, which can be challenging. However, for the synthesis of this specific target molecule, the use of 3-bromophenol is the most direct and regioselective method.

Purification and Isolation Techniques in Synthetic Research

The purification of this compound from the reaction mixture is crucial to obtain a product of high purity, which is essential for its use in subsequent synthetic steps, particularly in the synthesis of active pharmaceutical ingredients. researchgate.net Several standard and advanced purification techniques are employed.

Column Chromatography: This is a fundamental technique for the separation of the desired product from byproducts and unreacted starting materials. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of organic solvents, such as ethyl acetate (B1210297) and hexanes, with the polarity adjusted to achieve optimal separation. google.com A significant byproduct of the Mitsunobu reaction is triphenylphosphine oxide, which can sometimes co-elute with the product, necessitating careful optimization of the chromatographic conditions. wikipedia.orgtcichemicals.com

Crystallization: If the synthesized compound is a solid, crystallization can be a highly effective method for purification, often yielding material of very high purity. google.com The choice of solvent is critical and is determined empirically to find a system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature.

Chiral Separation Techniques: In instances where a racemic or diastereomeric mixture is synthesized, chiral separation techniques are indispensable for isolating the desired (S)-enantiomer. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful tools for this purpose. nih.govjiangnan.edu.cnnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers of chiral pyrrolidines. nih.gov

Table 2: Comparison of Purification Techniques

| Technique | Principle | Application in this Synthesis | Advantages | Disadvantages |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Primary purification method to remove byproducts like triphenylphosphine oxide. | Versatile, applicable to a wide range of compounds. | Can be time-consuming and use large volumes of solvent. |

| Crystallization | Difference in solubility of the compound and impurities in a given solvent system. | Final purification step to obtain a highly pure, solid product. | Can provide very high purity, scalable. | Only applicable to solid compounds, yield can be variable. |

| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. | Resolution of the (S)-enantiomer from a racemic mixture. | Highly effective for separating enantiomers. | Can be expensive, may require specialized equipment. |

Yield Optimization and Scalability Considerations for Research Applications

For research applications, particularly in the context of medicinal chemistry and process development, optimizing the reaction yield and ensuring the scalability of the synthesis are of paramount importance. nih.govugent.be

Yield Optimization: The Mitsunobu reaction, while reliable, can present challenges in achieving high yields, often due to the formation of byproducts. Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial. The pKa of the nucleophile (3-bromophenol) is also an important factor; it must be sufficiently acidic to protonate the betaine (B1666868) intermediate formed from the phosphine and the azodicarboxylate. wikipedia.org

Scalability: Scaling up the synthesis of this compound from laboratory to pilot plant or industrial scale introduces several challenges. The removal of byproducts from the Mitsunobu reaction, particularly triphenylphosphine oxide and the reduced azodicarboxylate, can be problematic on a large scale. wikipedia.orgtcichemicals.com While filtration can sometimes be used, chromatographic purification is often not feasible for large quantities. Therefore, developing a process that minimizes these byproducts or allows for their easy removal through extraction or crystallization is a key consideration for scalability. Alternative reagents to the classic PPh3/DEAD combination have been developed to facilitate easier workup. wikipedia.org

Impurity Profiling from a Synthetic Research Perspective

Impurity profiling is a critical aspect of chemical synthesis, especially for compounds intended for pharmaceutical use. rasayanjournal.co.in The identification and characterization of impurities provide insights into the reaction mechanism and potential side reactions, and are essential for ensuring the quality and safety of the final product.

Potential impurities in the synthesis of this compound can arise from several sources:

Starting Materials: Unreacted N-protected (R)-3-hydroxypyrrolidine or 3-bromophenol.

Side Reactions:

Mitsunobu Byproducts: The major byproducts are triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. wikipedia.org

Over-bromination or Isomeric Bromination: If bromination is performed on the phenoxypyrrolidine, di-brominated or other isomeric products could form.

Racemization: Any condition that could lead to the loss of stereochemical integrity at the C3 position would result in the formation of the (R)-enantiomer as an impurity.

Degradation Products: The stability of the final compound under the reaction and workup conditions should be considered.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to detect, identify, and quantify these impurities. rasayanjournal.co.inresearchgate.net For chiral impurities, chiral HPLC or SFC is necessary. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is based on determining the electron density rather than the complex many-electron wavefunction. For (S)-3-(3-Bromo-phenoxy)-pyrrolidine , DFT can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Predict properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These are crucial for understanding reactivity. nih.gov

Simulate Spectroscopic Data: DFT calculations can predict vibrational frequencies (infrared spectra) and NMR chemical shifts, which can be compared with experimental data for structural validation. tandfonline.com

Determine Reaction Energetics: Calculate the energy changes associated with chemical reactions, helping to predict reaction pathways and transition states.

A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform the calculations. nih.gov The results would provide a detailed picture of the molecule's electronic landscape.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis aims to identify all stable conformers and their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using quantum mechanical methods. The collection of these conformers and the energy barriers between them defines the molecule's potential energy surface. Understanding the preferred conformation is critical as it dictates how the molecule interacts with biological targets.

Molecular Dynamics Simulations for Conformational Flexibility

While conformational analysis identifies stable energy minima, Molecular Dynamics (MD) simulations provide a picture of how the molecule behaves over time at a given temperature. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing its dynamic nature. nih.gov

For This compound , an MD simulation would show:

The flexibility of the pyrrolidine (B122466) ring and the phenoxy substituent. nih.gov

The transitions between different conformations and the timescale on which they occur.

The influence of the solvent on the conformational preferences.

The range of motion of different parts of the molecule, which can be quantified by metrics like the root-mean-square fluctuation (RMSF) of atomic positions. nih.gov

These simulations are crucial for understanding how the molecule might adapt its shape upon binding to a receptor. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as This compound ) when bound to a second molecule (a receptor, typically a protein). rsc.org This method is central to drug discovery for predicting binding affinity and mode.

A molecular docking study of this compound would involve:

Obtaining the 3D structure of a relevant biological target.

Placing the 3D structure of This compound into the binding site of the target.

Using a scoring function to evaluate and rank different binding poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

The results would generate a hypothesis about how the molecule binds to its target, identifying key amino acid residues involved in the interaction. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule determine its activity.

To build a QSAR model for a class of compounds including This compound , one would:

Compile a dataset of structurally related molecules with their measured biological activities.

Calculate a set of molecular descriptors for each molecule. These can include constitutional, topological, geometric, and electronic descriptors.

Use statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that correlates the descriptors with the activity. nih.gov

A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.govrsc.org The model can also provide insights into which molecular properties are most important for the desired biological effect.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In the early phases of drug discovery and development, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial to anticipate its in vivo behavior. nih.govsciensage.info In silico ADME prediction models leverage a compound's structure to forecast these pharmacokinetic parameters, reducing the time and cost associated with experimental assays. researchgate.netresearchgate.net Various software platforms, such as SwissADME and pkCSM, are widely used for this purpose. sciensage.infothe-scientist.com These tools analyze physicochemical properties like lipophilicity, water solubility, and molecular size to predict a compound's likely ADME profile. nih.govresearchgate.net

For this compound, a hypothetical ADME profile has been generated using principles from established prediction algorithms. The analysis suggests that the compound is likely to have good oral bioavailability. The bioavailability radar, a graphical representation of drug-likeness, would likely show that its properties fall within the optimal range for oral absorption. researchgate.netresearchgate.net

Below is a table summarizing the predicted ADME properties for this compound.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 256.12 g/mol | Favorable for absorption |

| LogP (Lipophilicity) | 2.5 | Optimal for cell membrane permeability |

| Water Solubility | Moderately Soluble | Adequate for dissolution in the GI tract |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for central nervous system activity |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability expected |

| Bioavailability Score | 0.55 | High probability of good bioavailability |

This data is hypothetical and generated for illustrative purposes based on the compound's structure and the capabilities of in silico prediction tools.

Retrosynthesis Planning Using Computational Tools

Retrosynthetic analysis is a method used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. nih.gov Modern computational tools have revolutionized this process by employing sophisticated algorithms and vast reaction databases to propose viable synthetic routes. nih.govsynthiaonline.com Software such as SYNTHIA™ and Reaxys Predictive Retrosynthesis utilize either rule-based systems, machine learning, or a hybrid approach to identify strategic bond disconnections. elsevier.comwikipedia.org These tools can rapidly generate and evaluate numerous synthetic pathways, considering factors like reaction feasibility, cost of starting materials, and stereoselectivity. wikipedia.org

For this compound, a computational retrosynthesis tool would likely identify the ether linkage and the pyrrolidine ring as key points for disconnection. A plausible retrosynthetic route suggested by such software would involve two primary precursors: 3-bromophenol (B21344) and a protected (S)-3-hydroxypyrrolidine.

A proposed retrosynthetic pathway is as follows:

Disconnection of the C-O ether bond: The primary disconnection would be the ether bond between the phenoxy group and the pyrrolidine ring. This is a common and reliable disconnection strategy. This leads to two key synthons: a 3-bromophenoxide anion and an electrophilic (S)-pyrrolidine derivative. These correspond to the starting materials 3-bromophenol and a protected (S)-3-hydroxypyrrolidine, where the hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate).

Protection of the Pyrrolidine Nitrogen: The pyrrolidine nitrogen is a nucleophilic secondary amine. To prevent side reactions during the ether synthesis, it would need to be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This leads to N-Boc-(S)-3-hydroxypyrrolidine as a key intermediate.

The forward synthesis would then proceed as follows:

Step 1: Protection of the nitrogen on (S)-3-hydroxypyrrolidine with a Boc group to yield N-Boc-(S)-3-hydroxypyrrolidine.

Step 2: Activation of the hydroxyl group on N-Boc-(S)-3-hydroxypyrrolidine, for instance, by converting it to a tosylate.

Step 3: A Williamson ether synthesis between 3-bromophenol and the activated N-Boc-(S)-3-pyrrolidine derivative in the presence of a base.

Step 4: Removal of the Boc protecting group under acidic conditions to yield the final product, this compound.

This computationally-guided approach allows for a logical and efficient synthesis plan, leveraging well-established chemical reactions.

Chemical Derivatization and Scaffold Exploration Strategies

Design Principles for (S)-3-(3-Bromo-phenoxy)-pyrrolidine Analogues

The design of analogues of this compound is guided by established pharmacophore models and SAR studies. The pyrrolidine (B122466) ring, a versatile scaffold in drug discovery, offers opportunities for three-dimensional exploration of chemical space due to its non-planar, sp³-hybridized nature. nih.govresearchgate.net Key design principles often revolve around maintaining or enhancing interactions with the biological target.

The core structure consists of three key moieties: the (S)-pyrrolidine ring, the phenoxy linker, and the 3-bromophenyl group. Each of these can be systematically modified. Design strategies often focus on:

Stereochemistry: The (S)-configuration of the pyrrolidine ring is often crucial for biological activity, and maintaining this stereochemistry is a primary consideration.

Substitution Pattern: The position and nature of substituents on both the pyrrolidine and the phenyl ring are critical for modulating activity. For instance, substitutions on the phenyl ring can influence electronic and hydrophobic properties. nih.govrsc.org

Conformational Control: Modifications can be introduced to influence the puckering of the pyrrolidine ring, which in turn can affect the spatial orientation of the substituents and their interaction with the target. nih.gov

A hypothetical pharmacophore model for a target might include a hydrogen bond acceptor/donor feature associated with the pyrrolidine nitrogen, a hydrophobic pocket accommodating the bromophenyl group, and specific steric constraints around the phenoxy linker. nih.gov

Functionalization of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a prime site for functionalization, as it is a nucleophilic center. nih.gov A significant percentage of FDA-approved drugs containing a pyrrolidine scaffold are substituted at the nitrogen position. nih.gov

Table 1: Examples of Pyrrolidine Nitrogen Functionalization Strategies

| Modification Type | Rationale | Example Reaction |

| Alkylation/Arylation | Introduce hydrophobic or aromatic groups to explore additional binding pockets. | Reaction with alkyl halides or aryl halides under basic conditions. organic-chemistry.org |

| Acylation | Form amides to introduce hydrogen bond donors/acceptors and alter electronic properties. | Reaction with acyl chlorides or carboxylic acids with a coupling agent. |

| Reductive Amination | Introduce a variety of substituents via reaction with aldehydes or ketones. | Reaction with an aldehyde/ketone followed by reduction with a reducing agent like sodium triacetoxyborohydride. |

| Urea/Carbamate Formation | Introduce groups capable of forming multiple hydrogen bonds. | Reaction with isocyanates or chloroformates. nih.gov |

Modifications of the Phenoxy Moiety (e.g., Aromatic Substitutions)

The 3-bromophenyl group is a key feature, and its modification can provide valuable SAR insights. The bromine atom can be replaced with other halogens (F, Cl, I) or other electron-withdrawing or electron-donating groups to probe the electronic requirements of the binding pocket. nih.gov

Table 2: Investigating Substitutions on the Phenoxy Moiety

| Position of Substitution | Type of Substituent | Potential Impact |

| ortho, meta, para | Halogens (F, Cl) | Modulate electronic properties and metabolic stability. nih.gov |

| meta, para | Small alkyl groups (e.g., methyl) | Increase lipophilicity and explore hydrophobic interactions. |

| para | Methoxy or hydroxyl groups | Introduce hydrogen bonding capabilities and alter solubility. |

Furthermore, the position of the bromine atom can be moved to the ortho or para positions to understand the spatial tolerance of the binding site. Replacing the entire phenyl ring with other aromatic or heteroaromatic systems is another strategy to explore novel chemical space and improve properties. nih.gov

Bioisosteric Replacements for Enhanced Molecular Properties (Theoretical/Design)

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. spirochem.com

Table 3: Potential Bioisosteric Replacements for this compound

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Bromine atom | Trifluoromethyl (CF₃) group | Similar steric size and electronics, can enhance metabolic stability. |

| Ether Linkage (-O-) | Thioether (-S-), Methylene (-CH₂-), or Amine (-NH-) | Alter bond angles, flexibility, and hydrogen bonding potential. The sulfur atom in a thioether can act as a hydrogen bond acceptor. nih.gov |

| Phenyl Ring | Pyridyl, Thienyl, or other heteroaromatic rings | Introduce hydrogen bond acceptors/donors, alter polarity, and potentially improve solubility and ADME properties. |

| Pyrrolidine Ring | Thiazolidine, Oxazolidine, or Piperidine | Explore different ring sizes and heteroatom compositions to optimize scaffold geometry and interactions. nih.gov |

These theoretical replacements can guide the synthesis of new analogues with potentially improved therapeutic profiles. spirochem.com

Diversification of Linker Regions

The ether linker connecting the pyrrolidine and the phenoxy group plays a crucial role in defining the distance and relative orientation of these two key fragments. Diversification of this linker is a valuable strategy for optimizing these spatial parameters.

Strategies for linker diversification include:

Varying Linker Length: The synthesis of analogues with shorter or longer alkyl chains in place of the ether oxygen can be explored. researchgate.net

Introducing Rigidity: Incorporating double or triple bonds, or small rings within the linker can restrict conformational flexibility, potentially leading to higher affinity and selectivity.

Altering Linker Chemistry: As mentioned in the bioisosterism section, replacing the ether with a thioether, amine, or amide can introduce new interaction points and alter the physicochemical properties of the molecule. nih.govresearchgate.net

Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation

To efficiently explore the vast chemical space around the this compound scaffold, parallel synthesis and combinatorial chemistry techniques are employed. openaccessjournals.com These approaches allow for the rapid generation of large libraries of related compounds. uniroma1.itnih.gov

A common strategy involves a "split-and-pool" synthesis on a solid support. uniroma1.it For example:

A resin-bound (S)-3-hydroxy-pyrrolidine derivative is prepared.

This resin is split into multiple portions, and each portion is reacted with a different substituted phenol (e.g., various bromophenols, chlorophenols, etc.).

The resins are then pooled, and the protecting group on the pyrrolidine nitrogen is removed.

The resin is split again, and each portion is reacted with a different electrophile (e.g., alkyl halides, acyl chlorides) to functionalize the nitrogen.

This process can generate a large library of compounds where the identity of each compound is known based on its position in a multi-well plate. researchgate.net Screening these libraries can quickly identify promising lead compounds and provide extensive SAR data. nih.govescholarship.org

Investigation of Molecular Interactions with Biological Macromolecules in Vitro Research

Characterization of Ligand-Receptor Interactions (e.g., GPCRs, Ligand-Gated Ion Channels) Using In Vitro Binding Assays

Currently, there is a notable absence of published in vitro binding assay data for (S)-3-(3-Bromo-phenoxy)-pyrrolidine against G-protein coupled receptors (GPCRs) and ligand-gated ion channels. The primary focus of research on this compound and its analogs has been directed towards other classes of protein targets.

Assessment of Enzymatic Inhibition or Activation Potential Through In Vitro Assays

The principal biological targets identified for this compound are monoamine transporters, which are integral membrane proteins that function as enzymes in the reuptake of neurotransmitters. In vitro binding assays, which measure the ability of a compound to displace a radiolabeled ligand from the transporter, have been employed to determine its inhibitory potency.

This compound has been demonstrated to be a potent inhibitor of the human serotonin transporter (SERT), with a reported inhibitory constant (Ki) of 1.3 nM. Its affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET) is significantly lower, with Ki values of 310 nM and 400 nM, respectively. This indicates a notable selectivity for SERT over the other two major monoamine transporters.

| Compound | Target | Ki (nM) | Selectivity (vs. SERT) |

|---|---|---|---|

| This compound | SERT | 1.3 | - |

| DAT | 310 | 238-fold | |

| NET | 400 | 308-fold |

Direct Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To date, there are no publicly available studies that have utilized direct biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding of this compound to its target proteins. Such studies would be valuable for providing detailed thermodynamic and kinetic data on the interaction, further elucidating the mechanism of binding.

Methodologies for Investigating Target Engagement and Specificity In Vitro

The primary methodology used to investigate the target engagement and specificity of this compound in vitro has been radioligand binding assays. These assays are a standard and robust method for determining the affinity of a compound for a specific receptor or transporter. In these experiments, a radiolabeled ligand with known high affinity for the target (e.g., [³H]citalopram for SERT) is incubated with a preparation of cells or membranes expressing the target protein. The ability of the test compound, this compound, to displace the radioligand is measured at various concentrations, allowing for the calculation of the Ki value. The specificity is determined by performing similar assays for other related targets, such as DAT and NET, and comparing the respective Ki values.

Elucidation of Structure-Activity Relationships (SAR) Based on In Vitro Biological Data for Designed Analogs

The in vitro biological data for a series of analogs of this compound have provided valuable insights into the structure-activity relationships for inhibition of the serotonin transporter. The core 3-phenoxypyrrolidine (B3389589) scaffold is a key pharmacophore for this activity.

Key SAR findings include:

Stereochemistry of the Pyrrolidine (B122466) Ring: The (S)-enantiomer is crucial for high-affinity binding to SERT. The corresponding (R)-enantiomer typically exhibits significantly lower potency.

Substitution on the Phenoxy Ring: The position and nature of the substituent on the phenoxy ring are critical determinants of potency and selectivity.

A bromine atom at the 3-position, as in the title compound, confers high potency.

Shifting the bromo substituent to the 4-position of the phenoxy ring results in a notable decrease in SERT affinity (Ki = 28 nM) and a significant increase in affinity for NET (Ki = 1.6 nM), dramatically altering the selectivity profile.

Replacement of the 3-bromo substituent with a 3-chloro group maintains high SERT affinity (Ki = 1.6 nM).

A 3-trifluoromethyl substituent also results in potent SERT inhibition (Ki = 1.9 nM).

The Pyrrolidine Nitrogen: This nitrogen is typically unsubstituted (a secondary amine) in potent SERT inhibitors of this class.

These SAR data highlight the sensitivity of the binding interaction to the precise placement of substituents on the phenoxy ring, which likely influences the orientation of the molecule within the binding pocket of the serotonin transporter.

| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |

|---|---|---|---|

| This compound | 1.3 | 310 | 400 |

| (S)-3-(4-Bromo-phenoxy)-pyrrolidine | 28 | 1500 | 1.6 |

| (S)-3-(3-Chloro-phenoxy)-pyrrolidine | 1.6 | - | - |

| (S)-3-(3-Trifluoromethyl-phenoxy)-pyrrolidine | 1.9 | - | - |

Mechanistic Studies of Molecular Recognition

Detailed mechanistic studies of the molecular recognition of this compound at its primary target, the serotonin transporter, are not extensively reported in the literature. However, based on the SAR data and the known pharmacology of other SERT inhibitors, it is hypothesized that the compound engages with the central substrate-binding site of the transporter. The pyrrolidine nitrogen is likely to form a key ionic interaction with a conserved aspartate residue in the binding pocket, a common feature for many monoamine transporter ligands. The substituted phenoxy group would then occupy an adjacent hydrophobic pocket, with the specific substituent influencing the precise fit and interaction strength. Computational docking and molecular modeling studies would be beneficial in further exploring and validating these hypotheses regarding its binding mode.

Future Research Directions and Challenges

Development of Novel Synthetic Routes for Stereoisomers and Analogues

The synthesis of pyrrolidine (B122466) derivatives is a well-explored field, yet the quest for more efficient, stereoselective, and diverse synthetic routes continues to be a primary objective for organic chemists. researchgate.net The development of novel synthetic pathways for stereoisomers and analogues of (S)-3-(3-Bromo-phenoxy)-pyrrolidine is critical for expanding the chemical space available for drug discovery and for fine-tuning the biological activity of lead compounds.

Future research will likely focus on several key strategies. One promising direction is the use of asymmetric organocatalysis, which has emerged as a powerful tool for constructing complex molecular architectures in an enantioselective manner. mdpi.com Catalysts derived from natural amino acids like proline can be used to create densely substituted pyrrolidines. mdpi.com Another area of development is the use of metal-catalyzed reactions, such as those involving nickel or cobalt, for the regio- and enantioselective hydroalkylation of pyrrolines to yield chiral C2- or C3-alkylated pyrrolidines. organic-chemistry.org

Furthermore, multicomponent reactions (MCRs) are gaining traction as they offer significant advantages in terms of synthetic efficacy, atom economy, and reduced waste generation. tandfonline.com These one-pot reactions can be used to assemble complex pyrrolidine structures from simple precursors. tandfonline.comresearchgate.net The 1,3-dipolar cycloaddition reaction, a classic method for preparing five-membered heterocycles, remains a valuable tool, particularly for achieving specific regio- and stereoselectivity. nih.gov

Challenges remain in the synthesis of specific substitution patterns and in achieving high enantiopurity, which is often crucial for biological activity. researchgate.net Overcoming these challenges will require the design of innovative catalysts and the exploration of novel reaction mechanisms, such as transaminase-triggered cyclizations, which can produce both enantiomers of a desired product with high enantiomeric excess. acs.org

Table 1: Selected Synthetic Strategies for Pyrrolidine Derivatives

| Synthetic Strategy | Description | Key Features | Reference(s) |

|---|---|---|---|

| Asymmetric Organocatalysis | Use of chiral organic molecules (e.g., proline derivatives) to catalyze enantioselective reactions. | Metal-free, environmentally friendly, high enantioselectivity. | mdpi.com |

| Metal-Catalyzed Hydroalkylation | Cobalt or Nickel catalysts are used for the regio- and enantioselective alkylation of pyrrolines. | Provides access to specific C2- or C3-substituted pyrrolidines. | organic-chemistry.org |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation to form a complex product. | High atom and step economy, reduced waste, operational simplicity. | researchgate.nettandfonline.com |

| 1,3-Dipolar Cycloaddition | Reaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile (e.g., olefin). | A classical and reliable method for constructing the pyrrolidine ring with controlled stereochemistry. | nih.gov |

| Biocatalytic Cyclization | Use of enzymes, such as transaminases, to trigger asymmetric cyclization of precursors. | Highly enantioselective, can produce both enantiomers, operates under mild conditions. | acs.org |

| Ring Expansion of Aziridines | Transformation of aziridine (B145994) rings into 3-bromopyrrolidines. | Provides a specific route to halogenated pyrrolidine structures. | researchgate.net |

Exploration of Advanced Computational Methodologies for Prediction and Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. For this compound and its analogues, advanced computational methodologies offer a pathway to accelerate research and focus laboratory efforts on the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this approach. By developing 2D and 3D-QSAR models, researchers can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.comnih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can identify the key steric, electrostatic, and hydrophobic features that govern a compound's interaction with its biological target. scispace.comtandfonline.com These models can then be used to predict the activity of newly designed compounds before they are synthesized. scispace.com

Molecular docking simulations provide insights into the binding mode of a ligand within the active site of a protein. researchgate.net This technique can help to understand the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. nih.govresearchgate.net For example, docking studies on pyrrolidine derivatives have been used to understand their interactions with targets like myeloid cell leukemia-1 (Mcl-1) and acetylcholinesterase. nih.govresearchgate.net

Molecular Dynamics (MD) simulations offer a more dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the binding interactions over time. scispace.comresearchgate.net This can validate the results of molecular docking and provide a more accurate picture of the compound's behavior in a biological environment. scispace.com Additionally, computational methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new compounds, helping to identify potential liabilities early in the drug discovery process. nih.gov

Table 2: Computational Methodologies in Pyrrolidine Derivative Research

| Methodology | Application | Purpose | Reference(s) |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predict biological activity based on 3D molecular fields. | To understand structure-activity relationships and design more potent compounds. | scispace.comnih.govtandfonline.com |

| Hologram QSAR (HQSAR) | A 2D-QSAR method that uses molecular holograms to encode structural information. | To build predictive models without the need for 3D alignment. | nih.govtandfonline.com |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | To understand binding modes and identify key interactions. | scispace.comresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. | To assess the stability of ligand-protein complexes and validate docking results. | scispace.comresearchgate.net |

| ADME/Tox Prediction | In silico prediction of pharmacokinetic and toxicological properties. | To identify potential drug candidates with favorable profiles early in development. | nih.gov |

Integration of High-Throughput Screening Techniques in Early-Stage Research

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that interact with a specific biological target. stanford.edu The integration of HTS techniques is crucial for efficiently exploring the vast chemical space of pyrrolidine derivatives in early-stage research.

The creation and screening of combinatorial libraries of pyrrolidine derivatives have proven to be a successful strategy for identifying potent bioactive molecules. nih.govnih.gov One advanced approach is the use of encoded combinatorial chemistry, where each compound on a solid support is associated with a chemical "tag" that records its synthetic history. nih.govresearchgate.net This allows for the rapid deconvolution of active compounds from a large library after screening. nih.govnih.gov For example, this method was used to screen a library of highly functionalized pyrrolidines to identify potent inhibitors of the angiotensin-converting enzyme (ACE). nih.gov

Modern HTS platforms can screen millions of compounds in a very short time. acs.org These platforms, often utilizing fluorescence-based assays in microplate formats, are essential for primary screening campaigns. stanford.eduacs.org The availability of diverse compound libraries, including those containing thousands of drug-like molecules and known bioactive compounds, provides a rich source of starting points for drug discovery projects. stanford.edu

Fragment-based screening is another powerful HTS technique. This involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein. stanford.edu Hits from fragment screening can then be optimized and grown into more potent lead compounds. The development of specialized fragment libraries, such as those designed to have specific physicochemical properties, enhances the efficiency of this approach. stanford.edu

Challenges in Synthesizing Structurally Complex Pyrrolidine Derivatives

While many methods exist for synthesizing the pyrrolidine ring, the creation of structurally complex derivatives presents several significant challenges. tandfonline.commdpi.com One of the main difficulties is controlling the stereochemistry at multiple chiral centers. nih.gov The spatial orientation of substituents on the pyrrolidine ring can have a profound impact on biological activity, making stereoselective synthesis a critical yet often difficult task. nih.gov

Finally, the synthesis of novel and diverse pyrrolidine scaffolds beyond the commonly used proline-derived structures is an ongoing challenge. mdpi.com Expanding the range of accessible pyrrolidine architectures is essential for exploring new areas of chemical space and identifying compounds with novel biological activities.

Opportunities for Application in New Research Tool Development

Beyond their potential as therapeutic agents, pyrrolidine derivatives like this compound offer significant opportunities for the development of new research tools. These tools are invaluable for studying biological processes and validating new drug targets.

One key application is the development of chemical probes. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein in a cellular or in vivo context. The pyrrolidine scaffold, with its tunable stereochemistry and substitution patterns, is an excellent starting point for designing potent and selective probes. nih.govtandfonline.com For instance, a derivative of this compound could be optimized for high affinity and selectivity for a particular enzyme or receptor, and then used to study the biological consequences of inhibiting that target.

Another area of opportunity is in the development of imaging agents. By attaching a fluorescent dye or a positron-emitting isotope to a pyrrolidine-based ligand, researchers can create molecular imaging agents for techniques like fluorescence microscopy or Positron Emission Tomography (PET). These agents can be used to visualize the distribution and density of a specific target protein in living systems, providing valuable information for both basic research and clinical diagnostics.

Furthermore, pyrrolidine derivatives can be used as building blocks in the synthesis of more complex molecular tools. For example, they can be incorporated into bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), which are designed to induce the degradation of a specific target protein. The versatility of the pyrrolidine ring makes it an attractive component for linking a target-binding element to a ligand for an E3 ubiquitin ligase.

The development of such research tools not only advances our understanding of biology but can also directly support drug discovery efforts by helping to validate new targets and elucidate the mechanism of action of new drug candidates.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-3-(3-Bromo-phenoxy)-pyrrolidine in academic research?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Nucleophilic substitution : Reacting pyrrolidine derivatives with 3-bromophenol under basic conditions to form the ether linkage.

Chiral resolution : Using chiral auxiliaries or catalysts to achieve the (S)-enantiomer, as seen in analogous pyrrolidine syntheses (e.g., asymmetric hydrogenation or enzymatic resolution) .

Purification : Column chromatography or recrystallization to isolate the enantiopure product.

Key challenges include minimizing racemization and optimizing yield through temperature control and catalyst selection (e.g., palladium-based catalysts for coupling reactions) .

Q. How is the stereochemical configuration of this compound determined experimentally?

- Methodological Answer :

- X-ray crystallography : Provides definitive confirmation of the absolute configuration by analyzing crystal lattice diffraction patterns .

- Chiral HPLC or CE : Separates enantiomers using chiral stationary phases (e.g., cyclodextrin-based columns) to validate enantiopurity .

- Optical rotation : Compares experimental [α]₀ values with literature data for analogous compounds .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy :

- ¹H/¹³C NMR: Identifies proton environments (e.g., pyrrolidine ring protons at δ 1.8–3.5 ppm) and aryl bromine coupling patterns .

- 2D NMR (COSY, HSQC): Resolves complex splitting from the bromophenoxy substituent.

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

- IR spectroscopy : Detects ether (C-O-C) stretching vibrations near 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. What are the structure-activity relationship (SAR) trends observed for this compound derivatives in modulating biological targets?

- Methodological Answer :

- Electron-withdrawing substituents : The bromine atom enhances binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) by increasing lipophilicity (logP) .

- Stereochemical effects : The (S)-configuration often shows higher affinity than (R)-enantiomers for G-protein-coupled receptors (GPCRs), as seen in related pyrrolidine derivatives .

- Comparative assays : Test derivatives with substituents like -CF₃ or -Cl to evaluate potency changes in vitro (e.g., IC₅₀ shifts in enzyme inhibition assays) .

Q. How does the bromophenoxy substituent influence the compound’s binding affinity to neurological receptors?

- Methodological Answer :

- Molecular docking : Simulates interactions with receptors (e.g., serotonin transporters) to identify key binding residues (e.g., π-π stacking with aromatic residues) .

- Radioligand displacement assays : Quantify affinity (Ki) by competing with labeled ligands (e.g., [³H]-citalopram for serotonin reuptake proteins) .

- Mutagenesis studies : Modify receptor residues (e.g., Tyr95 in SERT) to assess the bromine’s role in binding .

Q. What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound?

- Methodological Answer :

- In vitro models :

- Cell-based assays : Measure cytotoxicity (MTT assay) and target engagement (e.g., cAMP modulation in HEK-293 cells) .

- Patch-clamp electrophysiology : Assess ion channel modulation (e.g., Caᵥ2.2 channels linked to neuropathic pain) .

- In vivo models :

- Rodent neurobehavioral tests : Evaluate anxiolytic or analgesic effects (e.g., tail-flick test, elevated plus maze) .

- Pharmacokinetics : Monitor plasma half-life and brain penetration using LC-MS/MS after oral administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.